molecular formula C17H25ClN2O3 B4401956 4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride

4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride

Cat. No.: B4401956
M. Wt: 340.8 g/mol
InChI Key: IRWRDILYTUUDGG-UHFFFAOYSA-N
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Description

4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzonitrile group attached to a morpholine ring through an ethoxy linkage. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
  • 4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]aniline
  • 4-(2,6-dimethyl-4-morpholinyl)aniline

Uniqueness

4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride stands out due to its unique combination of a benzonitrile group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-14-12-19(13-15(2)22-14)7-8-20-9-10-21-17-5-3-16(11-18)4-6-17;/h3-6,14-15H,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWRDILYTUUDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
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4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride

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